molecular formula C18H20F3N3O B2870092 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 2380056-53-9

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B2870092
CAS No.: 2380056-53-9
M. Wt: 351.373
InChI Key: KCQJVMDOYLBSRE-UHFFFAOYSA-N
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Description

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the trifluoromethylpyridine core and subsequent functionalization. One common method involves the trifluoromethylation of a pyridine derivative, followed by coupling reactions to introduce the piperidine and methoxy groups . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c1-13-10-15(6-8-22-13)25-12-14-4-3-9-24(11-14)17-16(18(19,20)21)5-2-7-23-17/h2,5-8,10,14H,3-4,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJVMDOYLBSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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